2-Chloro-5-nitrobenzenesulfonyl chloride
Overview
Description
2-Chloro-5-nitrobenzenesulfonyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C6H3Cl2NO4S and its molecular weight is 256.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 350627. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Oxidative Processes : Kim, Kim, and Lee (1989) reported that 2-Nitrobenzene peroxysulfonyl radical, formed from its chloride, effectively oxidizes benzylic methylene compounds to ketones under mild conditions. This process highlights the utility of the compound in oxidative organic transformations (Kim, Kim, & Lee, 1989).
Synthesis of Specific Compounds : Du et al. (2005) developed a novel synthesis route for 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, providing a cost-effective alternative for producing this compound (Du et al., 2005).
Analytical Applications : Higashi et al. (2006) utilized 4-nitrobenzenesulfonyl chloride in LC-MS for the accurate quantification of estrogens in biological fluids, aiding in the diagnosis of fetoplacental function in pregnant women (Higashi et al., 2006).
Pharmaceutical Applications : In another study, Kim and Kim (1998) demonstrated the use of a 2-nitrobenzenesulfonyl peroxy radical intermediate for the oxidative decarboxylation of arylacetic acids, a strategy relevant for preparing compounds for pharmaceutical use (Kim & Kim, 1998).
Environmental Impact Studies : Yuan et al. (2011) explored the effects of chloride ion concentration on the degradation of Acid Orange 7, indicating the potential formation of chlorinated aromatic compounds in certain environmental conditions (Yuan et al., 2011).
Drug Synthesis Intermediates : Li, Xu, and Zhang (2012) identified the compound as a promising intermediate for the synthesis of Clopidrogel, an antiplatelet drug (Li, Xu, & Zhang, 2012).
Biodegradation and Biofuel Production : Katsivela et al. (1999) studied a bacterial strain that efficiently degrades 1-chloro-4-nitrobenzene, offering potential applications in biofuel production (Katsivela et al., 1999).
Safety and Hazards
Mechanism of Action
Target of Action
Sulfonyl chlorides, in general, are known to react with amines and alcohols to form sulfonamides and sulfonate esters, respectively . These reactions suggest that the compound could potentially target proteins or other biomolecules containing amine or alcohol functional groups.
Mode of Action
The mode of action of 2-Chloro-5-nitrobenzenesulfonyl chloride involves electrophilic aromatic substitution . The compound acts as an electrophile, reacting with nucleophilic aromatic compounds . The reaction mechanism involves the generation of an electrophilic species, SO2Cl+, which reacts with an aromatic nucleus to produce the corresponding sulfonyl chloride .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is reactive and may decompose under certain conditions . Furthermore, its reactivity and potential biological effects could be influenced by factors such as pH, temperature, and the presence of other reactive species.
Biochemical Analysis
Biochemical Properties
2-Chloro-5-nitrobenzenesulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It is known to interact with amino groups in proteins, leading to the formation of sulfonamide bonds. This interaction can modify the activity of enzymes and proteins, affecting their function and stability. For example, this compound can react with lysine residues in proteins, leading to changes in protein conformation and activity. Additionally, it can interact with nucleophiles such as thiols and amines, further expanding its range of biochemical interactions .
Cellular Effects
The effects of this compound on cells are diverse and depend on the concentration and exposure time. At lower concentrations, it can act as a mild inhibitor of certain enzymes, affecting cellular metabolism and signaling pathways. For instance, it has been shown to inhibit the activity of certain kinases, leading to alterations in cell signaling and gene expression. At higher concentrations, this compound can induce cytotoxic effects, leading to cell death through mechanisms such as apoptosis and necrosis. These effects are mediated through the disruption of cellular membranes and the induction of oxidative stress .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. It primarily targets nucleophilic sites in proteins and enzymes, leading to the formation of stable sulfonamide bonds. This covalent modification can inhibit enzyme activity by blocking the active site or inducing conformational changes that reduce substrate binding. Additionally, this compound can induce oxidative stress by generating reactive oxygen species, further contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially in the presence of moisture and light. This degradation can lead to a reduction in its reactivity and effectiveness in biochemical assays. Long-term exposure to this compound in cell culture studies has shown that it can induce chronic cytotoxic effects, leading to alterations in cellular function and viability .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, it can cause mild biochemical changes without significant toxicity. At higher doses, it can induce severe toxic effects, including liver and kidney damage, due to its ability to generate reactive intermediates and induce oxidative stress. Threshold effects have been observed, where a certain dosage level leads to a sudden increase in toxicity, highlighting the importance of careful dosage control in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with cellular components. These interactions can affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments. The compound’s lipophilic nature allows it to readily cross cellular membranes, facilitating its distribution throughout the cell .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can localize to various organelles, including the endoplasmic reticulum, mitochondria, and lysosomes, where it can exert its biochemical effects. Targeting signals and post-translational modifications can direct this compound to specific compartments, affecting its activity and function within the cell .
Properties
IUPAC Name |
2-chloro-5-nitrobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO4S/c7-5-2-1-4(9(10)11)3-6(5)14(8,12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COZWQPZDKVIVFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063510 | |
Record name | Benzenesulfonyl chloride, 2-chloro-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4533-95-3 | |
Record name | 2-Chloro-5-nitrobenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4533-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-nitrobenzenesulfonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004533953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-5-nitrobenzenesulfonyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350627 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonyl chloride, 2-chloro-5-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonyl chloride, 2-chloro-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-nitrobenzenesulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.614 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Chloro-5-nitrobenzenesulfonyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FDZ3GSM63X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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